molecular formula C19H23N3O3S2 B2911188 ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate CAS No. 946294-55-9

ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate

Cat. No. B2911188
CAS RN: 946294-55-9
M. Wt: 405.53
InChI Key: QZVVZEOGIXBKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate, also known as EACTT, is a synthetic compound that has been widely used in scientific research. It belongs to the thiazole family of compounds and has been shown to have a variety of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate is not fully understood. However, it has been shown to interact with certain enzymes and proteins, leading to changes in their activity. For example, ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as anti-cancer properties. In addition, ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate has been shown to affect the activity of certain enzymes and proteins, leading to changes in their function.

Advantages And Limitations For Lab Experiments

One advantage of using ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. In addition, ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the function of certain enzymes and proteins. However, one limitation of using ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for further research on ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate. One area of research could be to further investigate its mechanism of action, in order to better understand how it interacts with enzymes and proteins. In addition, ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate could be further developed as a potential anti-cancer drug, with studies focusing on its efficacy and safety in animal models. Finally, ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate could be used as a tool to study the function of other enzymes and proteins, in order to gain a better understanding of their role in various biological processes.
Conclusion:
In conclusion, ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate is a synthetic compound that has been widely used in scientific research. It has a variety of biochemical and physiological effects, and has been used as a tool to study the function of certain enzymes and proteins. While its mechanism of action is not fully understood, there are several potential future directions for further research on ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate, including investigating its mechanism of action, developing it as a potential anti-cancer drug, and using it as a tool to study the function of other enzymes and proteins.

Synthesis Methods

The synthesis of ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials for the synthesis are 4-aminobenzoic acid, cyclohexylisocyanate, and 2-aminothiazole. These materials are then reacted together under specific conditions to form ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate.

Scientific Research Applications

Ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate has been used in a variety of scientific research applications, including cancer research and drug development. It has been shown to have anti-cancer properties and has been used to inhibit the growth of cancer cells in vitro. In addition, ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate has been used as a tool to study the mechanism of action of certain enzymes and proteins.

properties

IUPAC Name

ethyl 4-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-2-25-18(24)12-8-10-14(11-9-12)22-16(20)15(27-19(22)26)17(23)21-13-6-4-3-5-7-13/h8-11,13H,2-7,20H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVVZEOGIXBKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NC3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate

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